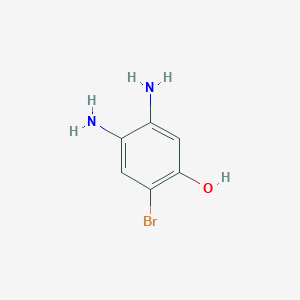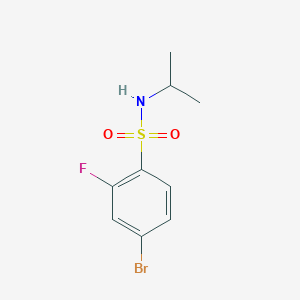
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide (4-BFIPBS) is an important organic compound that has been studied extensively in the fields of chemistry and biochemistry. 4-BFIPBS is a sulfonamide derivative that has been used in numerous applications, including as an intermediate in organic synthesis, in the preparation of polymers, and as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
The synthesis of novel N‐([18F]fluoroalkyl)‐N‐nitroso‐4‐methyl‐benzenesulfonamides, including the study of their decomposition in comparison to bromo analogues, highlights the potential of these compounds in the development of new compounds for the 18F-labelling of radiopharmaceuticals. These findings underscore the importance of such compounds in enhancing the stability and reactivity of labelled compounds for medical imaging applications (Schirrmacher et al., 2003).
Crystal Structure Analysis
Research into the crystal structures of 4,4'-disubstituted N-phenylbenzenesulfonamides, including a bromo-substituted variant, has provided valuable insights into the adaptability of crystal packing modes to different molecular shapes. This adaptability is crucial for the development of materials with specific crystalline properties, offering potential applications in the design of advanced materials (Gelbrich, Threlfall, & Hursthouse, 2012).
Photodynamic Therapy
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the potential of these compounds in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, indicating their effectiveness as Type II photosensitizers, which is crucial for the advancement of cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Electrolyte Additives for Lithium-ion Batteries
The use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries showcases the application of bromo-fluoro compounds in enhancing the safety and performance of energy storage devices. This additive contributes to the prevention of overcharging and fire retardancy, without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).
Organic Synthesis and Chemical Properties
Research on the practical synthesis of 2-fluoro-4-bromobiphenyl and its applications in the manufacture of materials like flurbiprofen highlights the role of such compounds in facilitating efficient and cost-effective chemical syntheses. The development of new methodologies for the synthesis of these compounds is essential for the chemical industry and pharmaceutical manufacturing (Qiu et al., 2009).
Wirkmechanismus
The bromine and fluorine atoms in “4-bromo-2-fluoro-N-isopropylbenzenesulfonamide” could potentially enhance the compound’s reactivity, making it a good electrophile. This could allow it to form covalent bonds with nucleophilic sites in biological targets .
The pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. In general, the presence of halogens (like bromine and fluorine) in a compound can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogens can increase the lipophilicity of a compound, which can enhance its absorption and distribution within the body. They can also make the compound more resistant to metabolic degradation, which could potentially lead to a longer half-life and increased bioavailability .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its activity. For instance, the activity of “4-bromo-2-fluoro-N-isopropylbenzenesulfonamide” could potentially be influenced by the pH of its environment, as changes in pH can affect the protonation state of the sulfonamide group, which could in turn influence its binding to targets .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKVTQAEHKWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
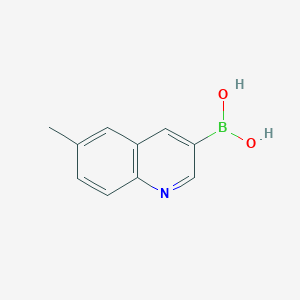
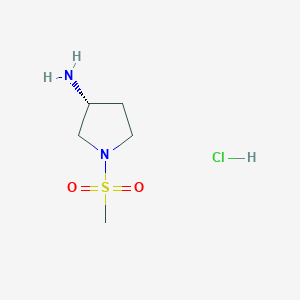


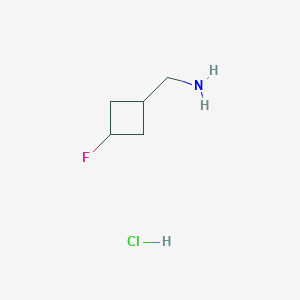
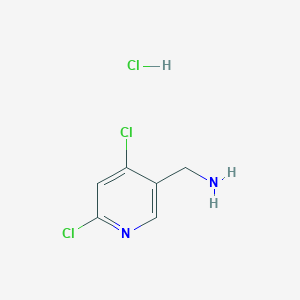

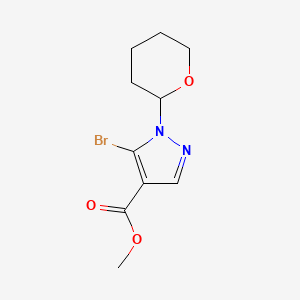

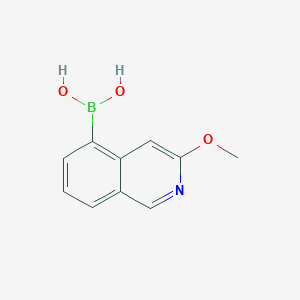
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
